molecular formula C27H51N3NaO9P B1261199 Cytarabine ocfosfate hydrate CAS No. 116459-64-4

Cytarabine ocfosfate hydrate

货号: B1261199
CAS 编号: 116459-64-4
分子量: 615.7 g/mol
InChI 键: NSFFYSQTVOCNLX-JKIHJDPOSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily used in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed to be administered orally and provides prolonged serum concentrations of cytosine arabinoside, making it a valuable therapeutic agent in oncology .

准备方法

Synthetic Routes and Reaction Conditions

Cytarabine ocfosfate hydrate is synthesized by attaching a stearyl group to the phosphoric acid at the 5’ position of the arabinose moiety of cytosine arabinoside. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production is carried out in controlled environments to maintain the stability and efficacy of the compound .

化学反应分析

Types of Reactions

Cytarabine ocfosfate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Treatment of Acute Myeloid Leukemia (AML)

Cytarabine ocfosfate hydrate has been shown to be effective in treating refractory cases of acute myeloid leukemia. A notable case study involved a 72-year-old woman with multiple relapses of AML who achieved persistent molecular complete remission following maintenance therapy with this compound after conventional treatments failed .

Table 1: Case Study Summary

Patient AgeDiagnosisTreatment RegimenOutcome
72 yearsAMLThis compound (200 mg/day)Persistent molecular complete remission

Myelodysplastic Syndromes

This compound is also indicated for myelodysplastic syndromes, where it provides an alternative to more toxic regimens. Its oral administration allows for outpatient management, which is particularly beneficial for elderly patients or those with comorbidities .

Table 2: Efficacy in Myelodysplastic Syndromes

Study ReferenceNumber of PatientsComplete RemissionsPartial RemissionsStable Disease
23243

Pharmacokinetics and Bioavailability

Research has demonstrated that this compound achieves prolonged serum concentrations of its active metabolite, cytosine arabinoside. A study on pharmacokinetics showed that the compound is absorbed in the distal part of the small intestine and metabolized in the liver, resulting in sustained therapeutic levels over time .

Table 3: Pharmacokinetic Data

ParameterValue
Half-lifeProlonged
Peak plasma concentrationAchieved post-administration
MetaboliteCytosine arabinoside

Comparative Analysis with Other Nucleoside Analogues

This compound can be compared to other nucleoside analogues based on its pharmacokinetics and therapeutic efficacy:

Table 4: Comparison with Other Nucleoside Analogues

CompoundSimilarityUnique Features
Cytosine ArabinosideParent compoundRequires intravenous administration
EnocitabineNucleoside analogueDifferent pharmacokinetics; used for solid tumors
Uracil ArabinosideRelated analogueDistinct mechanism; less effective against leukemias

作用机制

Cytarabine ocfosfate hydrate exerts its effects through the inhibition of DNA synthesis. After oral administration, it is gradually converted to cytosine arabinoside in the liver. Cytosine arabinoside is then phosphorylated to its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing direct DNA damage. This leads to the inhibition of DNA synthesis and cell death, particularly in rapidly dividing cells such as cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its lipophilic nature, which allows for oral administration and prolonged serum concentrations of cytosine arabinoside. This makes it more convenient and potentially more effective for long-term treatment compared to its parent compound, cytosine arabinoside .

生物活性

Cytarabine ocfosfate hydrate, also known as Fosteabine or YNK01, is a prodrug of cytarabine (Ara-C), a nucleoside analog used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL). This article provides a detailed overview of the biological activity, pharmacokinetics, clinical efficacy, and safety profile of this compound based on recent research findings.

Cytarabine ocfosfate is characterized by the addition of a stearyl group to the 5' position of the arabinose moiety of cytosine arabinoside. This modification enhances its lipophilicity, allowing for oral administration and resistance to deamination by cytidine deaminase, a common metabolic pathway that limits the bioavailability of Ara-C when administered intravenously.

Cytarabine ocfosfate is converted intracellularly to its active metabolite, Ara-CTP (cytarabine triphosphate), which exerts its effects primarily through:

  • Inhibition of DNA polymerase : This action disrupts DNA synthesis and promotes apoptosis in rapidly dividing cells.
  • Integration into DNA : Ara-CTP gets incorporated into the DNA strand during replication, leading to chain termination and subsequent cellular death.
  • Alterations in cellular metabolism : It may also affect phospholipid and glycoprotein metabolism, contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of cytarabine ocfosfate has been extensively studied. Key findings include:

  • Absorption : Following oral administration, cytarabine ocfosfate is absorbed in the distal small intestine and converted to Ara-C in the liver. The prodrug shows prolonged plasma levels of Ara-C compared to traditional formulations .
  • Half-life : The half-life of Ara-C following administration of cytarabine ocfosfate can range from 10 to 23 hours, significantly longer than that observed with standard intravenous formulations .
  • Bioavailability : Approximately 15.8% of the administered dose is absorbed and metabolized into Ara-C and its deamination product, Ara-U .

Clinical Efficacy

Cytarabine ocfosfate has demonstrated considerable clinical efficacy in patients with relapsed or refractory AML and NHL. In clinical trials:

  • Complete Remissions : In a phase I/II study involving 23 patients with AML, two complete remissions were observed alongside partial remissions in four patients .
  • Dosing Regimens : Patients received escalating doses starting from 50 mg/m² up to 600 mg/m² over 14-day cycles. The maximum tolerated dose was identified at 600 mg/m² with manageable side effects .

Safety Profile

The safety profile of cytarabine ocfosfate has been evaluated in clinical settings:

  • Common Side Effects : The primary adverse effects include gastrointestinal disturbances such as diarrhea (grade 3-4), which were dose-dependent. Other side effects include leukopenia and fatigue .
  • Monitoring : Regular monitoring of blood counts is essential due to the risk of myelosuppression associated with nucleoside analogs.

Case Studies

Several case studies have highlighted the potential benefits and challenges associated with cytarabine ocfosfate:

  • Case Study on Oral Administration : A study involving three healthy dogs showed that oral administration resulted in prolonged serum concentrations of Ara-C, indicating potential for use in veterinary oncology .
  • Clinical Application in Humans : A phase II trial combining cytarabine ocfosfate with interferon alpha-2b for chronic myelogenous leukemia showed promising results, warranting further investigation into combination therapies .

Comparative Analysis

FeatureCytarabine (Ara-C)Cytarabine Oc fosfate (Fosteabine)
Administration RouteIntravenousOral
LipophilicityLowHigh
Resistance to DeaminationNoYes
BioavailabilityLowHigher
Half-life1-4 hours10-23 hours
Clinical EfficacyStandardEnhanced in specific populations

属性

CAS 编号

116459-64-4

分子式

C27H51N3NaO9P

分子量

615.7 g/mol

IUPAC 名称

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate;hydrate

InChI

InChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1

InChI 键

NSFFYSQTVOCNLX-JKIHJDPOSA-M

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

手性 SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

规范 SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

Key on ui other cas no.

116459-64-4

同义词

1-arabinofuranosylcytosine-5'-stearylphosphate
cytarabine ocfosfate
Fosteabine
stearyl-ara-CMP
YNK 01
YNK-01

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。